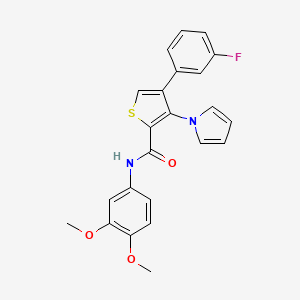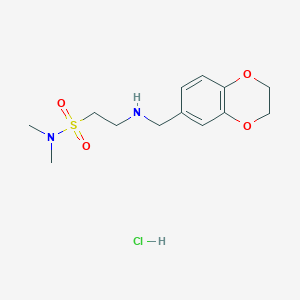![molecular formula C21H27N5O3 B2579127 3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-32-5](/img/structure/B2579127.png)
3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines consist of a pyrimidine ring fused to an imidazole ring and are key components of many biological molecules, including DNA and RNA .
Molecular Structure Analysis
The compound seems to have a purine core, which is a two-ring structure consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .Applications De Recherche Scientifique
Affinity and Binding Modes at Adenosine Receptors
- Research by Szymańska et al. (2016) explored a series of pyrimido- and tetrahydropyrazinopurinediones, evaluating their affinities for adenosine receptors. The study highlighted the structural variations impacting binding affinities and modes at different receptor subtypes (Szymańska et al., 2016).
Synthesis and Biological Activity
- Nilov et al. (1995) discussed the synthesis of 7,8-polymethylenehypoxanthines, which are precursors to compounds with potential antiviral and antihypertensive activities (Nilov et al., 1995).
Serotonin Receptor Ligands
- Jurczyk et al. (2004) synthesized pyrimido[2,1-f]purine-2,4-dione derivatives and evaluated them for their affinity for various serotonin receptors. Some compounds were identified as potent antagonists with potential applications in treating anxiety and depression (Jurczyk et al., 2004).
Anti-Inflammatory Activity
- Kaminski et al. (1989) investigated a series of pyrimidopurinediones for their anti-inflammatory activity. The study highlighted one compound's potency and lack of side effects like gastric ulceration and ocular toxicity (Kaminski et al., 1989).
Analgesic Activity
- Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying compounds with significant activity and potential as new analgesic agents (Zygmunt et al., 2015).
Polymer Synthesis
- Mallakpour and Rafiee (2007) described the use of ionic liquids and microwave irradiation for the efficient synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties, demonstrating the compound's utility in polymer chemistry (Mallakpour & Rafiee, 2007).
Neurodegenerative Disease Treatment
- Koch et al. (2013) prepared a library of tetrahydropyrimido[2,1-f]purinediones and evaluated them as potential treatments for neurodegenerative diseases by targeting adenosine receptors and monoamine oxidases (Koch et al., 2013).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-15-13-24(10-9-16-7-5-4-6-8-16)20-22-18-17(26(20)14-15)19(27)25(11-12-29-3)21(28)23(18)2/h4-8,15H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNLJNNMHGBVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

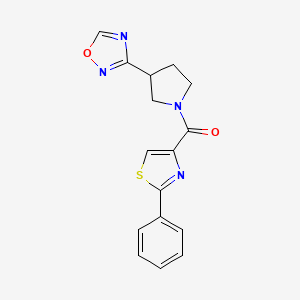
![2,5-Dimethyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2579047.png)

![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)
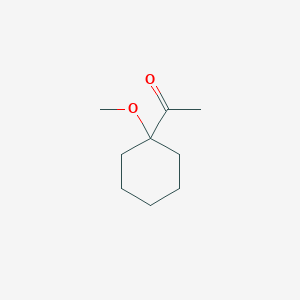
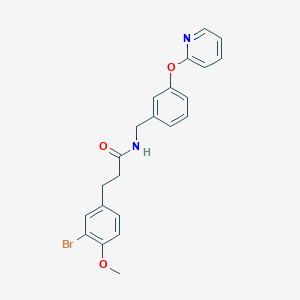
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)
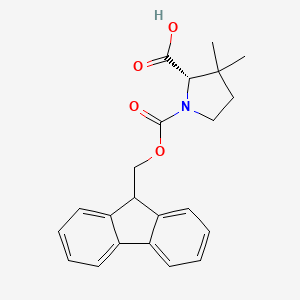
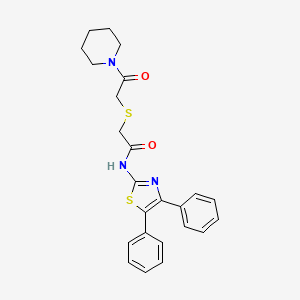

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)
